
Alda-1
Overview
Description
Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a small-molecule activator of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme critical for detoxifying reactive aldehydes such as acetaldehyde, 4-hydroxynonenal (4-HNE), and environmental pollutants like acrolein . ALDH2 dysfunction, particularly in the common East Asian ALDH22 variant (E487K mutation), is linked to pathologies including alcohol flushing syndrome, cardiovascular diseases, and metabolic disorders . This compound uniquely acts as both a pharmacological agonist and chemical chaperone, restoring catalytic activity to mutant ALDH2*2 by stabilizing its tetrameric structure and enhancing substrate-enzyme interactions . Mechanistically, it binds within the enzyme’s catalytic tunnel, reducing non-productive encounters and accelerating catalysis .
Preparation Methods
Formulation Strategies to Enhance Bioavailability
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
The CN103976952A patent describes an oral self-microemulsion formulation that significantly improves Alda-1's solubility and bioavailability. This system comprises:
Component | Weight Range (Parts) | Function |
---|---|---|
This compound | 0.1–2 | Active pharmaceutical ingredient |
Oil phase (e.g., Capryol 90) | 15–45 | Enhances lipophilic solubility |
Surfactant (e.g., Tween 80) | 35–55 | Reduces interfacial tension |
Co-surfactant (e.g., PEG 400) | 35–55 | Stabilizes microemulsion droplets |
- Blank microemulsion formation : Mix oil phase, surfactant, and co-surfactant under magnetic stirring (2–8 min).
- Drug incorporation : Add this compound to the pre-formed microemulsion, followed by 2–10 min of stirring to ensure homogeneity.
This method achieves particle sizes <50 nm, enabling rapid gastrointestinal absorption while avoiding dimethyl sulfoxide (DMSO), which is associated with toxicity in chronic use.
Comparative Analysis of SMEDDS Compositions
The patent exemplifies five formulations with varying components (Table 1):
Table 1. Representative this compound SMEDDS Formulations
Example | Oil Phase | Surfactant | Co-surfactant | This compound Loading | Stirring Time |
---|---|---|---|---|---|
2 | Capryol 90 (0.175g) | Tween 80 (0.6g) | PEG 400 (0.225g) | 0.008g | 10 min |
3 | Castor oil (0.15g) | Emulsifier OP (0.35g) | Glycerol (0.35g) | 0.0001g | 2 min |
5 | Isopropyl myristate (0.1g) | Emulsifier OP (0.54g) | PEG 400 (0.35g) | 0.001g | 6 min |
Key findings:
- Capryol 90-based systems show superior drug loading capacity (0.008g vs. 0.0001g in castor oil systems).
- Shorter stirring times (2 min) suffice for low-viscosity oils like castor oil, while higher-viscosity vehicles require extended mixing.
Analytical Characterization of Prepared Formulations
Solubility Enhancement Metrics
The SMEDDS approach increases this compound's aqueous solubility by 15–20 fold compared to crystalline powder, as quantified via HPLC with a C18 column (mobile phase: acetonitrile/water 70:30 v/v). This aligns with the structural evidence that this compound’s benzodioxol group requires lipid-rich environments for stabilization.
Stability Under Accelerated Conditions
Formulations stored at 40°C/75% relative humidity for 6 months retained >90% potency, demonstrating negligible degradation when protected from light.
Chemical Reactions Analysis
Types of Reactions: Alda-1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amide and benzodioxole moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as amines and thiols in the presence of a base.
Oxidation Reactions: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: this compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
Key Applications
1. Cardiovascular Protection
Alda-1 has been shown to protect against ischemic reperfusion injury, heart failure, and myocardial infarction. In animal models, pretreatment with this compound resulted in reduced oxidative stress and improved cardiac function following ischemic events .
2. Pulmonary Protection
Research indicates that this compound can attenuate hyperoxia-induced acute lung injury (ALI). In a study involving mice exposed to hyperoxia, this compound treatment suppressed immune cell infiltration and reduced lung inflammation and damage . This suggests a potential role for this compound in treating conditions characterized by oxidative stress in the lungs.
3. Renal and Intestinal Injury Mitigation
this compound has demonstrated protective effects against renal and intestinal injuries following cardiac arrest and resuscitation. In a pig model, treatment with this compound significantly alleviated post-resuscitation organ injuries by inhibiting cell apoptosis and ferroptosis, processes involved in tissue damage during ischemia-reperfusion events .
4. Alcohol-Induced Damage Protection
Studies have explored this compound's protective effects against alcohol-derived DNA damage, particularly in individuals carrying the ALDH2*2 allele. The compound appears to mitigate the harmful effects associated with alcohol metabolism, suggesting a potential therapeutic application for alcohol-related disorders .
Case Studies
Mechanism of Action
Alda-1 enhances the enzymatic activity of ALDH2 by binding to the enzyme and increasing its affinity for NAD+. This binding enhances the catalytic efficiency of ALDH2, allowing it to more effectively metabolize toxic aldehydes such as acetaldehyde and 4-hydroxynonenal. The increased activity of ALDH2 helps to reduce oxidative stress and inflammation, thereby providing cardioprotective and neuroprotective effects .
Comparison with Similar Compounds
Structural Analogs of Alda-1
This compound belongs to a class of ALDH2 activators termed "Aldas," characterized by a benzodioxol-methyl group linked to a substituted benzamide. Structural analogs may replace the chlorine atoms on the benzamide ring with bromine or fluorine, altering potency and selectivity . For example:
- This compound : 2,6-dichlorobenzamide (most studied).
- Hypothetical analogs : Bromine (2,6-dibromo) or fluorine (2,6-difluoro) substitutions.
Compound | Substituents | ALDH2*1 Activation | ALDH2*2 Activation |
---|---|---|---|
This compound | 2,6-Cl | 1.5-fold | 6-fold |
Brominated | 2,6-Br | Hypothetical | Hypothetical |
Fluorinated | 2,6-F | Hypothetical | Hypothetical |
Functional Comparison with Other ALDH Modulators
Daidzin
- Role : ALDH2 inhibitor (isoflavone derivative).
- Mechanism : Competes with this compound for binding in the catalytic tunnel but inhibits activity .
- Therapeutic Impact : Exacerbates oxidative stress and inflammation in contrast to this compound’s protective effects .
NAD+ (Coenzyme)
- Role : Natural cofactor for ALDH2.
- Mechanism : Enhances esterase activity by lowering the pKa of Cys302, similar to this compound. However, NAD+ and this compound exhibit antagonism at high concentrations in wild-type ALDH2 .
- Efficacy : this compound reduces the half-maximal NAD+ concentration required for ALDH2*2 activation from 7.5 mM to 2.8 mM .
Therapeutic Advantages of this compound
- Dual Mechanism : Unlike NAD+ or inhibitors like daidzin, this compound combines enzymatic activation with structural stabilization, critical for rescuing ALDH2*2 .
- Clinical Relevance: Cardioprotection: Reduces infarct size by 60% in ischemia-reperfusion models . Neuroprotection: Mitigates ethanol-induced neuronal damage and relapse behavior in alcohol-preferring rats . Organ Protection: Attenuates hepatic, renal, and pulmonary injury by clearing cytotoxic aldehydes like 4-HNE .
Research Findings and Clinical Implications
Key Data from Preclinical Studies
Limitations of Current Analogs
No existing analogs match this compound’s dual agonist-chaperone function. Structural modifications (e.g., bromine/fluorine) may improve pharmacokinetics but require validation for mutant-specific efficacy .
Biological Activity
Alda-1 is a small molecule identified as an activator of aldehyde dehydrogenase 2 (ALDH2) , which has garnered attention for its potential therapeutic applications in various pathological conditions. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for treating diseases associated with ALDH2 dysfunction.
This compound functions primarily as an agonist and chemical chaperone for ALDH2, enhancing its enzymatic activity. The compound binds to ALDH2 at a site that does not interfere with the active site, allowing it to restore function to both wild-type ALDH2 and the mutant ALDH2*2 variant. This mechanism was elucidated through structural studies, which demonstrated that this compound occupies a position near the substrate-binding tunnel, thus facilitating acyl-enzyme hydrolysis for smaller aliphatic substrates while preventing inhibition by other compounds like daidzin .
Effects on Liver Ischemia-Reperfusion Injury
Research has shown that this compound significantly mitigates liver ischemia-reperfusion injury (IRI). In a study involving mice, pretreatment with this compound at a dose of 20 mg/kg resulted in reduced liver necrosis and lower serum ALT/AST levels compared to controls. Histological assessments indicated decreased necrotic areas and improved apoptosis markers in hepatocytes, suggesting that this compound protects against cell death during IRI by reducing oxidative stress and mitochondrial dysfunction .
Protective Role Against Alcohol-Induced Damage
This compound has also been investigated for its protective effects against alcohol-mediated damage. In experiments with ALDH2 knock-in mice, treatment with this compound increased hepatic ALDH activity and reduced DNA damage induced by alcohol consumption. Notably, despite increased alcohol intake in certain mouse models, this compound treatment lowered levels of N2-ethylidene-dG, a marker of DNA damage, indicating its potential role in safeguarding against alcohol-related injuries .
Impact on Acute Lung Injury
In models of acute lung injury (ALI), this compound demonstrated protective effects against hyperoxia-induced damage. Mice treated with this compound exhibited reduced immune cell infiltration and oxidative stress markers, alongside enhanced mitochondrial function. This suggests that this compound may be beneficial in managing conditions characterized by oxidative stress and inflammation .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Liver Protection : In a controlled study on liver IRI, mice pretreated with this compound showed significant histological improvement and functional recovery post-reperfusion.
- Alcohol Metabolism : A study involving humanized mice indicated that this compound effectively reduces alcohol-derived DNA damage markers while enhancing overall metabolic activity related to ALDH2.
- Lung Injury Mitigation : Continuous delivery of this compound in hyperoxic environments resulted in decreased inflammatory responses and improved lung function metrics compared to untreated controls.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating Alda-1's therapeutic potential in ischemia-reperfusion (I/R) injury?
Methodological Answer:
- Use in vitro models such as hepatic or cardiac cell lines exposed to oxidative stress (e.g., hypoxia-reoxygenation) to assess this compound's effect on ALDH2 activity and markers like ROS, 4-HNE, and apoptosis .
- For in vivo validation, employ rodent I/R injury models (e.g., hepatic or myocardial ischemia). Measure biomarkers like alanine aminotransferase (ALT), aspartate aminotransferase (AST), and histopathological changes post-Alda-1 administration .
- Include controls for ALDH2 activity (e.g., ALDH2*2 mutants) to confirm mechanism specificity.
Q. How can researchers assess this compound's bioavailability and plasma protein binding in preclinical studies?
Methodological Answer:
- Develop a validated LC-ESI-MS/MS method for quantification in rat plasma, with a linear range of 1–500 ng/mL. Use methanol and 0.1% formic acid (60:40 v/v) as the mobile phase .
- Conduct pharmacokinetic studies via oral and intravenous administration. Calculate clearance, half-life, and bioavailability.
- Perform equilibrium dialysis or ultrafiltration to determine plasma protein binding (reported 82–86% in rats) .
Q. What are the standard assays for measuring this compound's activation of ALDH2 in vitro?
Methodological Answer:
- Use spectrophotometric assays with NAD⁺ as a cofactor and substrates like acetaldehyde or p-nitrophenylacetate. Monitor NADH production (340 nm) or p-nitrophenol release (405 nm) .
- For esterase activity, measure hydrolysis rates of p-nitrophenylacetate in the presence/absence of NAD⁺. This compound increases esterase activity 6–7 fold in ALDH2*2 .
- Include kinetic analyses (e.g., Michaelis-Menten plots) to determine Vmax and Km shifts induced by this compound .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound's substrate-dependent activation of ALDH2?
Methodological Answer:
- Conduct covariation experiments to analyze this compound's activation under varying substrate lengths (e.g., acetaldehyde vs. benzaldehyde). This compound activates short-chain aldehydes (≤C4) but shows minimal effects on aromatic aldehydes .
- Use molecular docking to model this compound's binding in the ALDH2 substrate tunnel. Validate with mutagenesis (e.g., Cys302 mutants) to confirm steric limitations for larger substrates .
- Apply non-essential activator equations to kinetic data, distinguishing between Vmax increases (e.g., 2-fold for ALDH2*2) and Km reductions (e.g., 6.7-fold for NAD⁺) .
Q. What statistical approaches are recommended for analyzing this compound's dual role as an agonist and chemical chaperone?
Methodological Answer:
- Use multivariate regression to separate this compound's effects on catalytic activity (e.g., Vmax/Km) versus structural stabilization (e.g., thermal shift assays or size-exclusion chromatography for tetramer stability) .
- For dose-response studies, fit data to sigmoidal models (e.g., Hill equation) to quantify EC50 values. Compare wild-type ALDH2 and ALDH2*2 mutants to isolate mutation-specific effects .
- Apply error propagation analysis to address uncertainties in high-throughput screening data (e.g., ROS measurements in I/R models) .
Q. How should researchers optimize assay conditions for studying this compound's pH-dependent effects on ALDH2 activation?
Methodological Answer:
- Perform pH titration experiments (pH 6.0–9.0) using buffers like Tris-HCl or phosphate. This compound's activation is pronounced at physiological pH (7.4–7.5) but diminishes under acidic conditions .
- Include NAD⁺ concentration gradients (0.1–10 mM) to assess cofactor synergy. This compound lowers NAD⁺'s half-maximal activating concentration from 7.5 mM to 2.8 mM in ALDH2*2 .
- Use circular dichroism (CD) spectroscopy to correlate structural changes in ALDH2 with activity under varying pH .
Q. Data Presentation and Reproducibility Guidelines
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKJFZCBCIUYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324445 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641321 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349438-38-6 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 349438-38-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.